molecular formula C25H34N2O3 B5118552 2,3-DICYANO-4-(HEXYLOXY)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE

2,3-DICYANO-4-(HEXYLOXY)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE

Cat. No.: B5118552
M. Wt: 410.5 g/mol
InChI Key: NGHDPKYMCXAANX-UHFFFAOYSA-N
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Description

2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C25H34N2O3 It is characterized by the presence of cyano groups, a hexyloxy substituent, and a butylcyclohexane carboxylate moiety

Preparation Methods

The synthesis of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the phenyl ring: The phenyl ring with cyano and hexyloxy substituents can be synthesized through electrophilic aromatic substitution reactions.

    Cyclohexane carboxylation: The butylcyclohexane moiety can be introduced via Friedel-Crafts acylation.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in the development of bioactive compounds for medicinal chemistry research.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the hexyloxy and butylcyclohexane moieties contribute to the compound’s hydrophobicity and overall molecular stability. These interactions can influence the compound’s reactivity and its ability to interact with biological targets or other molecules in a reaction.

Comparison with Similar Compounds

Similar compounds to 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2,3-dicyano-4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-3-5-7-8-16-29-23-14-15-24(22(18-27)21(23)17-26)30-25(28)20-12-10-19(11-13-20)9-6-4-2/h14-15,19-20H,3-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHDPKYMCXAANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)OC(=O)C2CCC(CC2)CCCC)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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